

Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	z-4-Nitrocinnamic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-4-nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (Z)-4-nitrocinnamic acid. The data presented here were obtained from a solution of the compound in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of (Z)-4-nitrocinnamic acid is characterized by distinct signals corresponding to the aromatic and olefinic protons. The cis-configuration of the double bond significantly influences the coupling constant between the vinylic protons.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-α (vinylic)	6.1 - 6.3	Doublet	~12-13
H-β (vinylic)	7.0 - 7.2	Doublet	~12-13
H-2, H-6 (aromatic)	7.8 - 8.0	Doublet	~8-9
H-3, H-5 (aromatic)	8.2 - 8.4	Doublet	~8-9
-СООН	12.0 - 13.0	Broad Singlet	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift (δ, ppm)
C=O (carboxyl)	166 - 168
C-α (vinylic)	118 - 120
C-β (vinylic)	140 - 142
C-1 (aromatic)	140 - 142
C-2, C-6 (aromatic)	129 - 131
C-3, C-5 (aromatic)	123 - 125
C-4 (aromatic)	148 - 150

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of (Z)-4-nitrocinnamic acid shows prominent absorption bands corresponding to the carboxylic acid, nitro group, and the carbon-carbon double bond.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	2500 - 3300	Broad, Strong
C=O stretch (carboxylic acid)	1680 - 1710	Strong
C=C stretch (alkene, cis)	1630 - 1645	Medium
NO ₂ asymmetric stretch	1510 - 1530	Strong
NO ₂ symmetric stretch	1340 - 1360	Strong
C-O stretch (carboxylic acid)	1280 - 1320	Medium
=C-H bend (cis)	675 - 730	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of (Z)-4-nitrocinnamic acid is characterized by strong absorption in the UV region, arising from π - π * transitions within the conjugated system. The less planar cis-isomer typically exhibits a slightly blue-shifted λ max and a lower molar absorptivity compared to its trans counterpart.

Parameter	Value	Solvent
λmax	~262 nm	Ethanol or Methanol
Molar Absorptivity (ε)	~10,000 - 15,000 L mol ⁻¹ cm ⁻¹	Ethanol or Methanol

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.



NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of (Z)-4-nitrocinnamic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

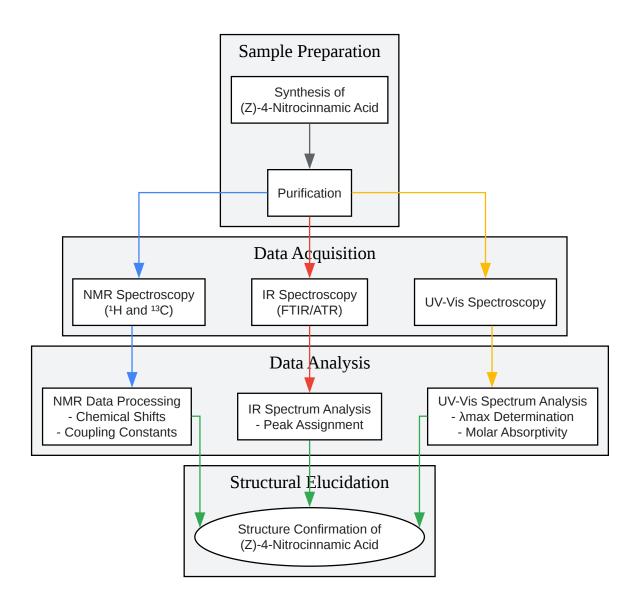
UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.[2] A stock solution of (Z)-4-nitrocinnamic acid is prepared by accurately weighing the sample and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.2 - 0.8). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank.

Workflow and Data Analysis

The general workflow for obtaining and analyzing the spectroscopic data for (Z)-4-nitrocinnamic acid is outlined below.





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Caption: Workflow for Spectroscopic Analysis of (Z)-4-Nitrocinnamic Acid.

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References



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